1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
Overview
Description
“1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole” is a chemical compound with the CAS Number: 1393441-81-0. Its molecular weight is 319.18 . It is also known as 1-benzyl-5-bromo-6-fluoro-2-methyl-1H-benzimidazole .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, imidazole compounds, which are structurally similar, have been synthesized using various methods . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a bromo, fluoro, and methyl substituent, and a benzyl group attached . The InChI code for this compound is 1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 319.18 . The compound is likely a solid at room temperature .Scientific Research Applications
Antitumor Applications
Research has shown that fluorinated benzothiazoles, which share structural similarities with 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole, exhibit potent antitumor properties. These compounds, including derivatives of 2-(4-aminophenyl)benzothiazoles, have been synthesized and tested for their cytotoxicity against various cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic activity in vitro, particularly against breast cancer cell lines, through mechanisms involving the induction of cytochrome P450 CYP1A1, crucial for determining antitumor specificity (Hutchinson et al., 2001). Further studies have explored amino acid prodrugs of these compounds to enhance solubility and bioavailability, showing significant tumor growth inhibition in animal models (Bradshaw et al., 2002).
Antimicrobial Applications
Compounds structurally related to this compound have also been investigated for their antimicrobial activities. For example, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones demonstrated potent in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that modifications to the benzothiazole structure, such as the introduction of halogen atoms, can enhance antimicrobial efficacy, potentially offering a new class of antimicrobial agents (Liaras et al., 2011).
Mechanism of Action
Target of Action
The compound is a benzodiazole derivative. Benzodiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . .
Mode of Action
The mode of action of benzodiazole derivatives often involves interactions with cellular proteins or enzymes, leading to changes in cellular function . .
Biochemical Pathways
Benzodiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzodiazole derivatives inhibit enzymes involved in DNA synthesis, leading to anticancer effects .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of benzodiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in cell division, the result might be inhibition of cell division .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of benzodiazole derivatives can be affected by the pH of the environment .
Properties
IUPAC Name |
1-benzyl-5-bromo-6-fluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYINLJBKABPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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